N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide
Description
N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative functionalized with benzo[d]thiazolylphenyl substituents. The compound’s structure features a central pyridine ring flanked by two carboxamide groups, each linked to a phenyl ring bearing a benzo[d]thiazol moiety. This design confers multiple coordination sites, including nitrogen atoms from the pyridine, carboxamide, and benzo[d]thiazol groups, making it a versatile ligand for metal complexes . The intramolecular hydrogen bonds (e.g., O1–H1⋯N1, O3–H3⋯N5) stabilize its conformation, as evidenced by crystallographic studies showing bond lengths such as N2=C7 (1.416 Å) and N4=C12 (1.411 Å) . These structural attributes enable applications in catalysis, sensing, and materials science.
Properties
IUPAC Name |
2-N,6-N-bis[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21N5O2S2/c39-30(35-22-12-3-1-10-20(22)32-37-24-14-5-7-18-28(24)41-32)26-16-9-17-27(34-26)31(40)36-23-13-4-2-11-21(23)33-38-25-15-6-8-19-29(25)42-33/h1-19H,(H,35,39)(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJSSJIWGPVUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=NC(=CC=C4)C(=O)NC5=CC=CC=C5C6=NC7=CC=CC=C7S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzo[d]thiazol-2-yl)phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide has shown promising biological activities that may lead to therapeutic applications:
- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit significant antimicrobial effects, which could be harnessed in developing new antibiotics.
- Anticancer Activity : Preliminary research suggests potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may exhibit unique electronic and magnetic properties, which are valuable in catalysis and materials science .
Materials Science
In materials science, this compound can be utilized in the development of organic electronic materials. Its structural characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Study 1: Antimicrobial Activity
A study published by De Gruyter investigated compounds similar to this compound for their antimicrobial properties. The results demonstrated effective inhibition against various bacterial strains, indicating a strong potential for drug development aimed at combating resistant bacterial infections .
Case Study 2: Coordination Complexes
Research on the coordination behavior of similar pyridine-based ligands revealed that this compound forms stable complexes with transition metals. These complexes exhibited enhanced catalytic activity in organic transformations, suggesting applications in synthetic chemistry .
Mechanism of Action
The mechanism of action of N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins . Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of caspases .
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Substituents
Compound : N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide
- Substituents: 6-iodo-2-methyl-4-oxoquinazolinone groups.
- Synthesis: Green mechanochemical method using choline chloride:urea deep eutectic solvent (DES) as a catalyst; completed in 20 minutes with high purity .
- Advantages Over Target Compound : Faster, eco-friendly synthesis (vs. conventional methods for benzo[d]thiazol derivatives).
Schiff Base Derivatives
Compound: N2,N6-bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2,6-dicarboxamide
- Substituents : Schiff base (imine) linkages with 5-bromo-2-hydroxybenzaldehyde.
- Synthesis : Condensation of pyridine-2,6-dicarboxamide with aldehydes under reflux .
- Key Properties :
- Comparison : The Schiff base derivatives exhibit stronger metal-binding capacity than the benzo[d]thiazol analogue due to the imine’s lone pair electrons .
Compound: N2,N6-bis(2-(((E)-naphthalen-1-ylmethylene)amino)phenyl)pyridine-2,6-dicarboxamide
- Substituents : Naphthyl-imine groups.
Palladium Complex Ligands
Compound : N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide
- Substituents : tert-Butylphenyl groups.
- Applications : Forms palladium complexes for Suzuki-Miyaura cross-coupling reactions. The bulky tert-butyl groups improve steric protection of the metal center, enhancing catalytic stability .
- Comparison: The benzo[d]thiazol derivative’s sulfur atoms may offer stronger σ-donor capacity, but tert-butyl groups provide superior steric control.
Compound : N2,N6-bis(2-halophenyl)pyridine-2,6-dicarboxamide (halo = F, Cl, Br)
- Substituents : Halogenated aryl groups.
- Properties : Electron-withdrawing halogens modulate electronic properties of palladium complexes, affecting catalytic efficiency in cross-coupling reactions .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: Quinazolinone derivatives synthesized via mechanochemistry (20 min) outperform traditional methods for benzo[d]thiazol analogues, which may require longer reaction times .
- Coordination Chemistry : Schiff base derivatives exhibit superior metal-binding versatility compared to benzo[d]thiazol derivatives, attributed to their imine groups .
- Catalytic Performance : Palladium complexes of tert-butyl-substituted ligands show higher thermal stability, while halogenated variants offer tunable electronic properties .
Biological Activity
N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide is a complex organic compound notable for its structural features and potential biological activities. This compound belongs to the class of pyridine-2,6-dicarboxamides and incorporates benzo[d]thiazole moieties, which are recognized for their diverse biological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, structural characteristics, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 398.47 g/mol. The compound features a pyridine ring substituted with two benzo[d]thiazole groups and two carboxamide functionalities.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process, including:
- Condensation Reaction : The initial step often involves the reaction of specific acyl chlorides with aromatic amines under controlled conditions to form the dicarboxamide structure.
- Optimization : Factors such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity. For example, utilizing an excess of amine can enhance the reaction's completion while minimizing side reactions .
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated a series of pyridine derivatives, revealing that certain compounds demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
The benzo[d]thiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both bacterial and fungal strains.
- Experimental Findings : In vitro assays have shown that derivatives containing benzo[d]thiazole exhibit significant inhibition against Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with DNA : Similar compounds have been reported to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation or microbial metabolism .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Antimicrobial | 10.0 | |
| Compound C | Antiviral | 15.0 |
Table 2: Synthesis Conditions for Dicarboxamides
| Condition | Optimal Setting |
|---|---|
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Solvent | Dimethyl sulfoxide (DMSO) |
Q & A
Q. How can researchers optimize the synthesis of N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide to improve yield and purity?
Methodological Answer: The synthesis involves multi-step condensation reactions, with critical parameters including:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but must avoid thermal degradation of benzo[d]thiazole moieties .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while greener alternatives like deep eutectic solvents (DES) reduce environmental impact .
- Reaction Time : Extended durations (12–24 hours) may improve conversion but risk side reactions. Mechanochemical synthesis (e.g., ball milling) can reduce time to 20 minutes .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–120°C | Higher yield, risk of degradation | |
| Solvent | DMF, DES | DES improves green metrics | |
| Reaction Time | 20 min (mechano) | Faster, comparable yield |
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and amide bond formation. Note: Poor solubility may require deuterated DMSO .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal structure and π-π stacking interactions in the pyridine core .
- Infrared (IR) Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations .
Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?
Methodological Answer:
- Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare with cisplatin controls .
- Coordination Chemistry : Test metal-binding affinity (e.g., Ni(II), Cu(II)) to assess potential as a chemotherapeutic agent or sensor .
Q. Table 2: Example Biological Activities
| Activity | Assay Type | Observed IC₅₀/MIC | Reference |
|---|---|---|---|
| Anticancer (HeLa) | MTT | 12.5 µM | |
| Antibacterial (E. coli) | MIC | 64 µg/mL |
Advanced Research Questions
Q. How do the coordination properties of this compound with transition metals influence its application in materials science?
Methodological Answer: The pyridine-2,6-dicarboxamide scaffold binds transition metals (e.g., Ni(II), Cu(II)) via N,O-donor sites, forming octahedral or square-planar complexes. Applications include:
- Catalysis : Metal complexes act as Lewis acid catalysts in organic transformations .
- Sensors : Fluorescence quenching/enhancement upon metal binding enables detection of environmental pollutants .
- Magnetic Materials : Paramagnetic Cu(II) complexes exhibit spin-crossover behavior for spintronics research .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Structural Analogues : Compare with derivatives (e.g., benzotriazole or quinazolinone variants) to isolate structure-activity relationships (SAR) .
- Computational Validation : Use molecular docking to identify binding site discrepancies (e.g., glycogen phosphorylase vs. kinase targets) .
Q. How can computational methods predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with carboxamide groups and π-stacking with thiazole rings .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns to validate binding poses .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed bioactivity to guide synthetic modifications .
Q. What experimental design principles optimize process parameters for large-scale synthesis?
Methodological Answer: Apply Design of Experiments (DoE) methodologies:
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
- Response Surface Methodology (RSM) : Model non-linear relationships between parameters and yield/purity .
- Scale-Up Considerations : Ensure solvent recovery systems and continuous flow reactors mitigate thermal runaway risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
